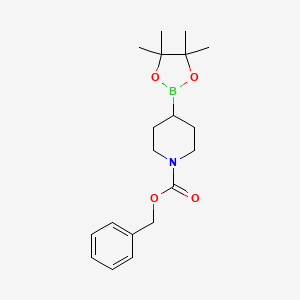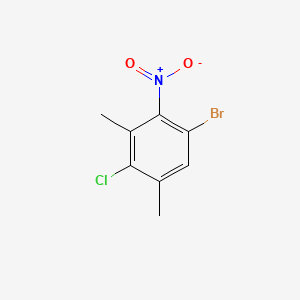
1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene is an aromatic compound with a benzene ring substituted by bromine, chlorine, two methyl groups, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Bromination: Introduction of a bromine atom using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Chlorination: Introduction of a chlorine atom using chlorine (Cl₂) with a catalyst like iron(III) chloride (FeCl₃).
Methylation: Introduction of methyl groups using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) via Friedel-Crafts alkylation.
Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro and halogens).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products:
Amino Derivatives: From reduction of the nitro group.
Carboxylic Acids: From oxidation of the methyl groups.
科学研究应用
1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, while the halogens (bromine and chlorine) can participate in various substitution reactions.
相似化合物的比较
- 1-Bromo-4-chloro-2-nitrobenzene
- 1-Bromo-4-chloro-3,5-dimethylbenzene
- 1-Bromo-4-chloro-3,5-dimethyl-2-aminobenzene
Uniqueness: 1-Bromo-4-chloro-3,5-dimethyl-2-nitrobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity
属性
分子式 |
C8H7BrClNO2 |
|---|---|
分子量 |
264.50 g/mol |
IUPAC 名称 |
1-bromo-4-chloro-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO2/c1-4-3-6(9)8(11(12)13)5(2)7(4)10/h3H,1-2H3 |
InChI 键 |
GVWVWMPUINCHMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1Cl)C)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


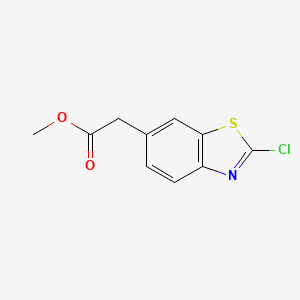

![6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13501510.png)
![tert-butyl 1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13501518.png)

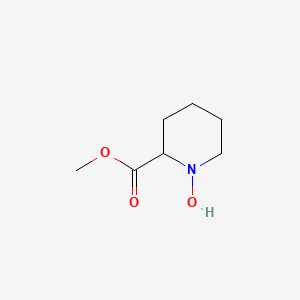

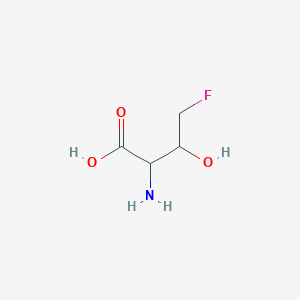
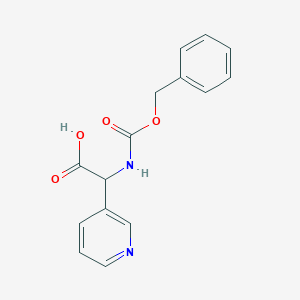
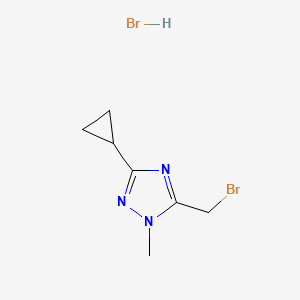
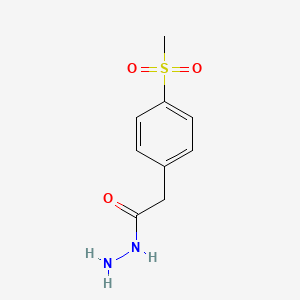
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13501561.png)
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate](/img/structure/B13501562.png)
